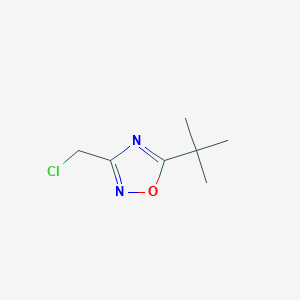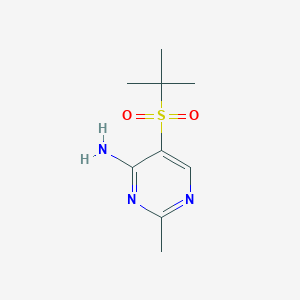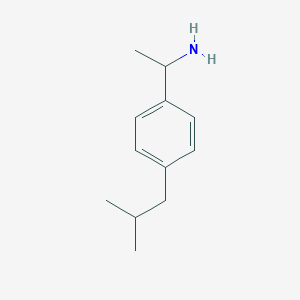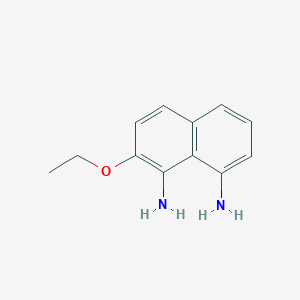
2-Ethoxynaphthalene-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxynaphthalene-1,8-diamine, also known as ENDA, is a chemical compound that has been widely used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has two amino groups attached to it. ENDA has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-Ethoxynaphthalene-1,8-diamine is not fully understood. However, it has been proposed that 2-Ethoxynaphthalene-1,8-diamine may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, which can ultimately result in cell death. 2-Ethoxynaphthalene-1,8-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical And Physiological Effects
2-Ethoxynaphthalene-1,8-diamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-Ethoxynaphthalene-1,8-diamine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. In vivo studies have shown that 2-Ethoxynaphthalene-1,8-diamine can cross the blood-brain barrier and may have potential as a drug for the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-Ethoxynaphthalene-1,8-diamine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-Ethoxynaphthalene-1,8-diamine has some limitations as well. It is toxic and can be harmful if ingested or inhaled. It can also cause skin and eye irritation. Therefore, proper safety precautions must be taken when handling 2-Ethoxynaphthalene-1,8-diamine.
Future Directions
There are several future directions for research on 2-Ethoxynaphthalene-1,8-diamine. In organic chemistry, 2-Ethoxynaphthalene-1,8-diamine can be used as a building block for the synthesis of new dendrimers and macrocycles with potential applications in materials science and drug delivery. In biochemistry, 2-Ethoxynaphthalene-1,8-diamine can be used as a ligand for the synthesis of new metal complexes with potential applications in catalysis and drug discovery. In pharmacology, 2-Ethoxynaphthalene-1,8-diamine can be further investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
Conclusion
In conclusion, 2-Ethoxynaphthalene-1,8-diamine is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Ethoxynaphthalene-1,8-diamine has potential applications in various fields of research and can be further investigated for its potential as a drug for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-Ethoxynaphthalene-1,8-diamine involves the reaction of 2-nitronaphthalene with ethylenediamine in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction results in the formation of 2-Ethoxynaphthalene-1,8-diamine as a yellow crystalline solid. The purity of 2-Ethoxynaphthalene-1,8-diamine can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-Ethoxynaphthalene-1,8-diamine has been used in various scientific research applications. In organic chemistry, it has been used as a building block for the synthesis of complex molecules such as dendrimers and macrocycles. In biochemistry, 2-Ethoxynaphthalene-1,8-diamine has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and drug discovery. In pharmacology, 2-Ethoxynaphthalene-1,8-diamine has been investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
properties
CAS RN |
164517-77-5 |
|---|---|
Product Name |
2-Ethoxynaphthalene-1,8-diamine |
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-ethoxynaphthalene-1,8-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-10-7-6-8-4-3-5-9(13)11(8)12(10)14/h3-7H,2,13-14H2,1H3 |
InChI Key |
VCYPLZYZZWOAIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
Canonical SMILES |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
synonyms |
1,8-Naphthalenediamine,2-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



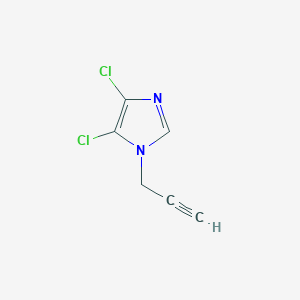
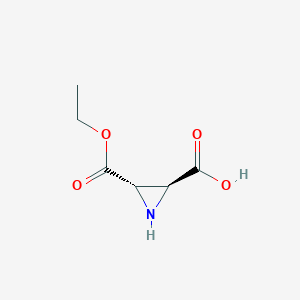

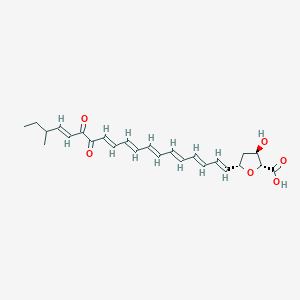
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
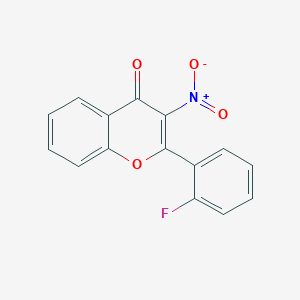
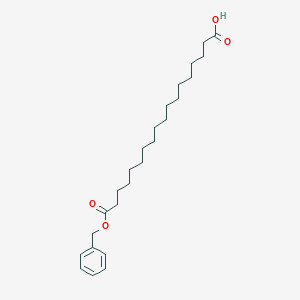
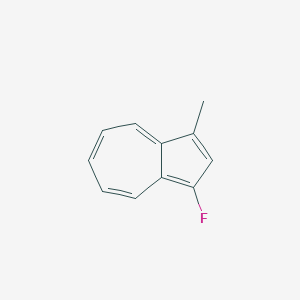
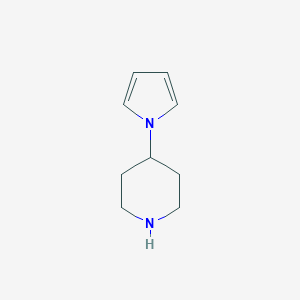
![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)
